molecular formula C27H27NO7 B564605 Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate CAS No. 615264-62-5

Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate

Cat. No.: B564605
CAS No.: 615264-62-5
M. Wt: 477.5 g/mol
InChI Key: SNEUAEKNRYBOTP-QFIPXVFZSA-N
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Description

CAY10485, formally known as N-[3-(3,4-dihydroxyphenyl)-1-oxopropyl]-L-aspartic acid, bis(phenylmethyl) ester, is a compound with significant biological activity. It is primarily recognized for its role as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase-1 and acyl-coenzyme A: cholesterol acyltransferase-2. These enzymes are involved in the formation of cholesterol esters from cholesterol and long-chain fatty acyl-coenzyme A, which is a critical process in cholesterol metabolism and the development of atherosclerosis .

Scientific Research Applications

CAY10485 has a wide range of scientific research applications:

Mechanism of Action

Preparation Methods

The synthesis of CAY10485 involves several steps, starting with the preparation of 3,4-dihydroxyphenylpropionic acid. This compound is then reacted with L-aspartic acid dibenzyl ester to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethylformamide, dimethyl sulfoxide, or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

CAY10485 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like copper ions, and hydrolyzing agents such as acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

CAY10485 is unique in its dual inhibition of both acyl-coenzyme A: cholesterol acyltransferase-1 and acyl-coenzyme A: cholesterol acyltransferase-2. Similar compounds include:

    Pyripyropene A: An inhibitor of acyl-coenzyme Acholesterol acyltransferase-1.

    CI-976: An inhibitor of acyl-coenzyme Acholesterol acyltransferase-2.

    Avasimibe: A dual inhibitor of acyl-coenzyme Acholesterol acyltransferase-1 and acyl-coenzyme Acholesterol acyltransferase-2, similar to CAY10485.

CAY10485 stands out due to its high potency and specific inhibition of both enzyme isoforms, making it a valuable tool in research related to cholesterol metabolism and cardiovascular diseases .

Properties

IUPAC Name

dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEUAEKNRYBOTP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653142
Record name Dibenzyl N-[3-(3,4-dihydroxyphenyl)propanoyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615264-62-5
Record name Dibenzyl N-[3-(3,4-dihydroxyphenyl)propanoyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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